1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid synthesis pathway
1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid synthesis pathway
An In-Depth Technical Guide to the Synthesis of 1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic Acid
Introduction
1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid belongs to the N-aryl substituted pyroglutamic acid class of heterocyclic compounds. This molecular scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its presence in numerous biologically active molecules.[1] Substituted 5-oxopyrrolidine-3-carboxylic acids have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The versatility of this core structure allows for extensive derivatization, enabling the fine-tuning of its physicochemical and biological properties.
This guide provides a comprehensive overview of the primary synthesis pathway for 1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, detailing the underlying reaction mechanism, a step-by-step experimental protocol, and methods for structural characterization. The information presented is tailored for researchers, scientists, and professionals in the field of drug development, emphasizing the rationale behind methodological choices to ensure reproducibility and understanding.
Core Synthesis Pathway: A Mechanistic Overview
The most direct and widely adopted method for synthesizing N-aryl-5-oxopyrrolidine-3-carboxylic acids is the reaction between a primary arylamine and itaconic acid.[1][3][5][6] For the target compound, this involves the condensation of 2,4-dimethylaniline with itaconic acid.
The reaction proceeds through a two-step sequence:
-
Aza-Michael Addition: The synthesis is initiated by a conjugate addition (Aza-Michael reaction) of the primary amine, 2,4-dimethylaniline, to the α,β-unsaturated system of itaconic acid. The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking one of the electrophilic carbons of the double bond.
-
Intramolecular Amidation (Cyclization): Following the initial addition, the newly formed secondary amine attacks one of the carboxylic acid groups intramolecularly. This condensation reaction, driven by the removal of a water molecule, results in the formation of a stable five-membered lactam ring, yielding the final pyrrolidinone structure.
Refluxing the reactants in a suitable solvent like water or acetic acid provides the necessary thermal energy to overcome the activation barriers for both the initial addition and the subsequent cyclization.[1][5]
Caption: Core synthesis pathway for the target compound.
Experimental Protocol
Materials and Reagents
-
2,4-Dimethylaniline (≥98% purity)
-
Itaconic acid (≥99% purity)
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, add itaconic acid (6.5 g, 50 mmol) to deionized water (80 mL).
-
Addition of Amine: To this solution, add 2,4-dimethylaniline (5.45 g, 45 mmol). The molar ratio is intentionally set slightly in favor of itaconic acid to ensure the complete consumption of the amine.
-
Reflux: Heat the mixture to reflux with constant stirring. Maintain a gentle reflux for approximately 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the flask to room temperature and then further chill in an ice bath for 1-2 hours to maximize precipitation.
-
Filtration and Washing: Collect the resulting precipitate by vacuum filtration. Wash the solid product thoroughly with cold deionized water (3 x 30 mL) to remove any unreacted itaconic acid and other water-soluble impurities.
-
Drying: Dry the crude product in a vacuum oven at 60-70 °C until a constant weight is achieved.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as an ethanol/water mixture, to yield the pure 1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid as a crystalline solid.
Physicochemical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The data presented below are expected values based on the known properties of the target molecule and spectral data from structurally similar compounds.[2][5][7][8]
Key Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅NO₃ | [8] |
| Molecular Weight | 233.26 g/mol | [8] |
| Appearance | Pale brown or off-white solid | [5] |
Expected Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~12.7 (s, 1H, COOH), ~7.0-7.3 (m, 3H, Hₐᵣₒₘ), ~3.8-4.0 (m, 2H, NCH₂), ~3.3-3.5 (m, 1H, CH), ~2.6-2.8 (m, 2H, CH₂CO), ~2.3 (s, 3H, CH₃), ~2.1 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆, 101 MHz) | δ (ppm): ~174.5 (COOH), ~172.0 (C=O, lactam), ~138.0, ~135.0, ~131.0, ~127.0, ~126.0, ~125.0 (Cₐᵣₒₘ), ~51.0 (NCH₂), ~36.0 (CH), ~33.5 (CH₂CO), ~20.5 (CH₃), ~17.5 (CH₃) |
| IR (KBr) | νₘₐₓ (cm⁻¹): ~3300-2500 (br, O-H stretch of COOH), ~1740 (C=O stretch of COOH), ~1680 (C=O stretch of lactam) |
The confirmation of these characteristic signals provides a self-validating system, ensuring the successful synthesis of the target structure. The broad singlet for the carboxylic proton in ¹H NMR and the two distinct carbonyl peaks in ¹³C NMR and IR spectra are particularly diagnostic.[2][5][7]
Potential for Further Derivatization
The synthesized 1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is not just an endpoint but a versatile intermediate for creating a library of novel compounds. The carboxylic acid moiety is a prime handle for further chemical modifications.
A common derivatization strategy involves:
-
Esterification: The carboxylic acid is converted to its corresponding methyl or ethyl ester, typically using methanol or ethanol in the presence of a catalytic amount of strong acid like H₂SO₄.[2][3][6]
-
Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate to produce the highly reactive carbohydrazide intermediate.[1][3]
-
Condensation: This carbohydrazide can be condensed with a variety of aldehydes, ketones, or other electrophiles to synthesize a diverse range of derivatives, including hydrazones, azoles, and diazoles, for biological screening.[1]
Caption: Common derivatization pathway from the core acid.
Conclusion
This guide outlines a reliable and well-documented pathway for the synthesis of 1-(2,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid. By detailing the mechanism, providing a clear experimental protocol, and establishing a framework for rigorous characterization, it equips researchers with the necessary information to produce this valuable chemical scaffold. The potential for subsequent derivatization further underscores the importance of this core molecule as a starting point for the discovery of novel therapeutic agents.
References
- A Technical Guide to Substituted 5-Oxopyrrolidine-3-Carboxylic Acids: Synthesis, Characterization, and Biological Activities. Benchchem.
- Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI.
- Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC - NIH.
- Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. NIH.
- Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed.
- 1-(2,4-Dimethyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid. Santa Cruz Biotechnology.
- Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI.
- Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. KTU ePubl.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health [mdpi.com]
- 3. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity [epubl.ktu.edu]
- 7. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
